Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC15981978
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C8H10ClNO2 | 
|---|---|
| Molecular Weight | 187.62 g/mol | 
| IUPAC Name | ethyl 3-chloro-1-methylpyrrole-2-carboxylate | 
| Standard InChI | InChI=1S/C8H10ClNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3 | 
| Standard InChI Key | PMNDIVFQJVONBO-UHFFFAOYSA-N | 
| Canonical SMILES | CCOC(=O)C1=C(C=CN1C)Cl | 
Introduction
Nomenclature and Structural Characteristics
Chemical Identity and CAS Registry Numbers
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is associated with multiple CAS registry numbers, including 1478503-37-5 and 1213648-73-7 . This discrepancy likely arises from differences in synthesis routes or supplier-specific registrations. The compound’s IUPAC name, ethyl 3-chloro-1-methylpyrrole-2-carboxylate, unambiguously defines its structure: a pyrrole ring with substituents at positions 1 (methyl), 2 (ethoxycarbonyl), and 3 (chlorine) .
Table 1: Key Molecular Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 187.62 g/mol | |
| Exact Mass | 187.0408 g/mol | |
| LogP (Partition Coefficient) | 2.02 (estimated) | 
The compound’s planar structure facilitates π-π interactions, making it a versatile intermediate in heterocyclic chemistry .
Synthesis and Optimization
Chlorination Strategies
A practical synthesis route involves the chlorination of pyrrole precursors using N-chlorosuccinimide (NCS). For example, ethyl 1-methyl-1H-pyrrole-2-carboxylate can be chlorinated at position 3 using NCS in dichloromethane at room temperature, yielding the target compound in moderate to high purity . This method avoids laborious chromatographic separations required in earlier approaches .
Table 2: Representative Synthesis Protocol
| Step | Reagent/Condition | Outcome | 
|---|---|---|
| 1 | NCS, CHCl, r.t., 12 hrs | Chlorination at position 3 | 
| 2 | Crystallization from CHCl | Isolation of pure product (61% yield) | 
Friedel-Crafts Acylation Alternatives
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . Stability studies recommend storage at 2–8°C in moisture-free environments to prevent hydrolysis of the ester moiety .
| Parameter | Recommendation | 
|---|---|
| Storage Temperature | 2–8°C (short-term), -20°C (long-term) | 
| Stability | Stable for 6 months at -80°C | 
Spectroscopic Data
While explicit spectroscopic data (e.g., -NMR, IR) are unavailable in the provided sources, analogous pyrrole derivatives display characteristic signals:
Applications in Medicinal Chemistry
Antibacterial Agents
Halogenated pyrroles are key scaffolds in developing bacterial DNA gyrase inhibitors. Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate serves as a precursor to nanomolar inhibitors targeting the ATP-binding site of Staphylococcus aureus gyrase B . The chlorine atom enhances target binding via hydrophobic interactions, while the ester group allows further functionalization .
Drug Discovery Building Blocks
The compound’s modular structure enables diversification:
- 
Amidation: The ethyl ester can be hydrolyzed to a carboxylic acid for coupling with amines.
 - 
Cross-Coupling: Palladium-catalyzed reactions introduce aryl or heteroaryl groups at position 4 or 5 .
 
Future Directions
Synthetic Biology Applications
Recent advances in enzymatic halogenation could enable greener synthesis routes using haloperoxidases or flavin-dependent halogenases .
Targeted Drug Delivery
Conjugation with nanoparticle carriers may improve the bioavailability of pyrrole-based therapeutics, reducing off-target effects.
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